molecular formula C15H15ClO4S B8476839 6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-ol

6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-ol

Cat. No.: B8476839
M. Wt: 326.8 g/mol
InChI Key: MHYXAAMYSNGQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-ol is a useful research compound. Its molecular formula is C15H15ClO4S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15ClO4S

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-3-(4-ethylsulfonyl-2-methoxyphenyl)phenol

InChI

InChI=1S/C15H15ClO4S/c1-3-21(18,19)11-5-6-12(15(9-11)20-2)13-8-10(17)4-7-14(13)16/h4-9,17H,3H2,1-2H3

InChI Key

MHYXAAMYSNGQTG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)O)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl(4-chloro-3-iodophenoxy)dimethylsilane (Preparation 53, 102 mg, 0.28 mmol), 2-(4-(ethylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 21) (90 mg, 0.28 mmol) and aqueous caesium carbonate solution (1M, 0.55 mL, 0.55 mmol) in dioxane (4 mL) was degassed with nitrogen for 10 minutes, followed by the addition of 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (11.0 mg, 0.014 mmol). The resulting mixture was heated at 100° C. for 3 hours and then cooled to room temperature. The mixture was partitioned between water (15 mL) and EtOAc (15 mL), the aqueous layer then extracted with EtOAc (2×15 mL). The organic layers were combined and washed with brine (25 mL), dried over MgSO4 and then concentrated in vacuo. 4M HCl in dioxane (4 mL) was added to the residue, and the mixture stirred at room temperature for 40 hours. After concentration in vacuo, NH3 solution (7M in MeOH, 2 mL) was added to the residue, and the mixture re-concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with cyclohexane/EtOAc 70:30 to afford the title compound as yellow gum in 72% yield, 65 mg.
Quantity
102 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step Two
Yield
72%

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